molecular formula C14H13F3N2O2 B2704252 1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1305548-12-2

1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2704252
CAS No.: 1305548-12-2
M. Wt: 298.265
InChI Key: KFWGUWQDLGUSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The benzyl group with a trifluoromethyl substituent can be introduced through a nucleophilic substitution reaction. This involves the reaction of 4-(trifluoromethyl)benzyl chloride with the pyrazole derivative in the presence of a base such as potassium carbonate.
  • Carboxylation:

    • The final step involves the introduction of the carboxylic acid group, which can be achieved through carboxylation of the benzylated pyrazole using carbon dioxide under high pressure and temperature conditions.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

    Mechanism of Action

    Target of Action

    The primary targets of 1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Compounds with similar structures have been known to interact with various receptors .

    Mode of Action

    The specific mode of action of This compound It’s known that the benzylic position in similar compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

    Biochemical Pathways

    The exact biochemical pathways affected by This compound Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

    Pharmacokinetics

    The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Similar compounds have been found to have various pharmacokinetic properties .

    Result of Action

    The molecular and cellular effects of This compound Similar compounds have been found to have various biological activities .

    Action Environment

    The influence of environmental factors on the action, efficacy, and stability of This compound Similar compounds have been found to have various properties under different environmental conditions .

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

    • Formation of the Pyrazole Ring:

      • The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

      Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding ketones or carboxylic acids.

      Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

      Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

      Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

      Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

    Major Products:

    • Oxidation of the methyl groups can yield 3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives.
    • Reduction of the carboxylic acid group can produce 1-[4-(trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-methanol.

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Acts as a ligand in coordination chemistry due to its ability to donate electrons through the pyrazole ring.

    Biology and Medicine:

    • Potential applications in drug discovery as a scaffold for designing new pharmaceuticals.
    • Investigated for its anti-inflammatory and anticancer properties due to the presence of the trifluoromethyl group, which can enhance biological activity.

    Industry:

    • Utilized in the development of agrochemicals such as herbicides and fungicides.
    • Employed in materials science for the synthesis of polymers and advanced materials with specific properties.

    Comparison with Similar Compounds

      1-[4-(Trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrazole: Similar structure but lacks the carboxylic acid group.

      1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    Uniqueness:

    • The presence of both the trifluoromethyl group and the carboxylic acid group in 1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid makes it unique, providing a balance of hydrophobic and hydrophilic properties that can be advantageous in various applications.

    This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential for significant advancements in both theoretical and applied chemistry.

    Properties

    IUPAC Name

    3,5-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H13F3N2O2/c1-8-12(13(20)21)9(2)19(18-8)7-10-3-5-11(6-4-10)14(15,16)17/h3-6H,7H2,1-2H3,(H,20,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KFWGUWQDLGUSSL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=NN1CC2=CC=C(C=C2)C(F)(F)F)C)C(=O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H13F3N2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    298.26 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.